![molecular formula C18H16N2O2S2 B3250470 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide CAS No. 2034298-73-0](/img/structure/B3250470.png)

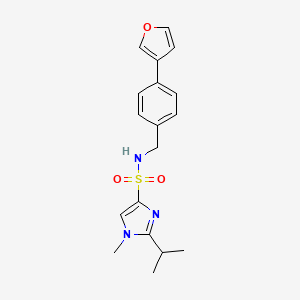

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide

Descripción general

Descripción

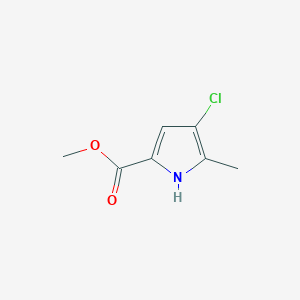

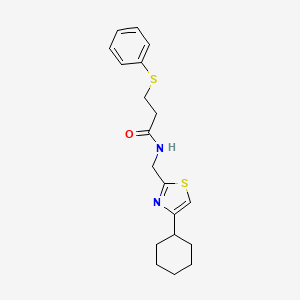

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide” is a chemical compound that likely contains a benzo[b]thiophene moiety. Benzo[b]thiophene is a heterocyclic compound, and it’s an important structural motif in medicinal chemistry . It’s found in several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzo[b]thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

The molecular structure of “this compound” likely includes a benzo[b]thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Mecanismo De Acción

Target of Action

Similar compounds with a benzo[b]thiophene ring structure have been shown to have affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

It’s worth noting that the influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied in similar compounds . The most promising analogue displayed micromolar affinity towards 5-HT1A sites . This suggests that N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide may interact with its targets through electrostatic interactions .

Biochemical Pathways

Serotonin receptors, such as the 5-ht1a receptor, are implicated in the pathophysiology of several psychiatric disorders, including depression and anxiety . Therefore, compounds that interact with these receptors could potentially influence these pathways.

Result of Action

The interaction of similar compounds with 5-ht1a receptors suggests that they may influence the physiological functions regulated by these receptors .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide has several advantages for lab experiments. It is a highly potent inhibitor of carbonic anhydrases, which makes it useful for studying the role of these enzymes in various physiological processes. Additionally, it has good solubility and stability, which makes it easy to handle and store. However, one limitation of this compound is that it may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the research on N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide. One direction is to explore its potential therapeutic applications in various diseases such as glaucoma, epilepsy, and cancer. Another direction is to investigate its off-target effects on other enzymes and its potential interactions with other drugs. Additionally, the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound may have implications for the treatment of various diseases.

Aplicaciones Científicas De Investigación

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide has been extensively researched for its potential therapeutic applications. It has been shown to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, secretion of fluids and electrolytes, bone resorption, and tumor growth. The inhibition of carbonic anhydrases has been implicated in the treatment of various diseases such as glaucoma, epilepsy, and cancer.

Propiedades

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-cyanobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-13(10-15-12-23-18-5-3-2-4-17(15)18)20-24(21,22)16-8-6-14(11-19)7-9-16/h2-9,12-13,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMSMXOYPUJKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3250397.png)

![3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3250414.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)